C.I. Direct Orange 8, disodium salt
Description
Contextualization within Direct Azo Dye Chemistry and Application Landscape
C.I. Direct Orange 8 is classified as a disazo direct dye. worlddyevariety.com The "azo" designation refers to the presence of one or more azo groups (–N=N–) which act as the chromophore, the part of the molecule responsible for its color. frontiersin.orgontosight.ai As a "disazo" dye, its structure contains two azo groups, contributing to its specific orange hue. worlddyevariety.com The "direct" classification indicates its ability to dye cellulosic fibers like cotton, paper, and rayon directly from an aqueous solution, typically with the addition of an electrolyte like sodium chloride, without the need for a mordant. mdpi.comsigmaaldrich.com This direct affinity is a key characteristic of this class of dyes.
The molecule's structure includes sulfonic acid groups (–SO₃H), which are present as their sodium salts (sulfonates, –SO₃⁻Na⁺) to ensure water solubility. nih.gov This solubility is crucial for the dyeing process. The primary documented applications for C.I. Direct Orange 8 are for dyeing cellulose (B213188), paper, wool, and silk. nih.gov In academic and industrial contexts, its utility is centered on these traditional applications, particularly in the coloring of paper and cotton textiles. worlddyevariety.comnih.gov
Table 1: Chemical Identity of C.I. Direct Orange 8, Disodium (B8443419) Salt
| Identifier | Value | Source |
|---|---|---|
| C.I. Name | Direct Orange 8 | worlddyevariety.comnih.gov |
| C.I. Number | 22130 / 22140 | worlddyevariety.com |
| Chemical Class | Disazo Dye | worlddyevariety.com |
| CAS Registry No. | 2429-79-0 / 64083-59-6 | worlddyevariety.com |
| Molecular Formula | C₂₉H₁₉N₅Na₂O₆S | nih.gov |
Historical Perspectives on Direct Dye Research and Development
The history of direct dyes is a significant chapter in the evolution of synthetic colorants. The journey began in 1884 with the discovery of Congo Red by Paul Böttiger. frontiersin.orgresearchgate.net This was a revolutionary development because, for the first time, cotton could be dyed directly with a synthetic dye without the cumbersome and often expensive mordanting process that was previously required. mdpi.comfrontiersin.org Congo Red, also a disazo dye, set the structural precedent for many early direct dyes, which were often based on benzidine (B372746) and its derivatives. researchgate.net
The manufacturing method for C.I. Direct Orange 8 involves the diazotization of 4-(4-Aminophenyl)benzenamine (a benzidine derivative) which is then coupled with salicylic (B10762653) acid and subsequently with naphthionic acid. nih.gov This synthesis route is characteristic of the chemistries developed following the discovery of Congo Red. frontiersin.org Over the decades, research in direct dyes was largely driven by the textile industry's demand for improved properties, especially better light fastness and wash fastness. medchemexpress.com This led to the development of dyes with more complex structures, including those involving metal complexes and heterocyclic groups, to enhance their performance. medchemexpress.com
Current Academic Significance and Research Gaps Pertaining to the Compound
In contemporary academic research, older direct dyes like C.I. Direct Orange 8 receive limited attention for novel applications. A survey of recent scientific literature reveals a significant research gap concerning new uses for this specific compound in fields such as advanced materials, electronics, or analytical chemistry. Sigma-Aldrich, a chemical supplier, notes that it provides such compounds to early discovery researchers as part of a collection of rare chemicals, implying a lack of extensive, readily available analytical data. sigmaaldrich.com
The current academic focus for this class of dyes has pivoted significantly towards environmental science. A major area of research is the remediation of textile effluents containing azo dyes. Studies frequently investigate the degradation of these compounds through methods like photocatalysis, often using different catalysts and conditions to break down the dye molecules into less harmful substances. frontiersin.orgresearchgate.netelectrochemsci.org While specific studies on C.I. Direct Orange 8 are scarce, extensive research exists on the degradation of structurally similar compounds like Acid Orange 8, indicating the general direction of academic inquiry for azo dyes. frontiersin.orgelectrochemsci.org
The fact that C.I. Direct Orange 8 is derived from benzidine is a critical factor influencing its current research status. nih.gov Benzidine is a known carcinogen, and its use has been heavily restricted globally. This toxicological profile makes it highly unlikely that new applications for benzidine-based dyes would be pursued. Instead, the academic significance of C.I. Direct Orange 8 is now primarily linked to its status as a potential environmental contaminant. Research is more likely to focus on its detection in wastewater, its environmental fate, and the development of effective degradation and removal technologies. Therefore, the most prominent research gap is not in finding new applications, but in fully characterizing its environmental and toxicological profile and optimizing its decomposition.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
64083-59-6 |
|---|---|
Molecular Formula |
C29H19N5Na2O6S |
Molecular Weight |
611.5 g/mol |
IUPAC Name |
disodium;5-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C29H21N5O6S.2Na/c30-28-23-4-2-1-3-22(23)27(41(38,39)40)16-25(28)34-32-20-11-7-18(8-12-20)17-5-9-19(10-6-17)31-33-21-13-14-26(35)24(15-21)29(36)37;;/h1-16,35H,30H2,(H,36,37)(H,38,39,40);;/q;2*+1/p-2 |
InChI Key |
RBOUZBUAZMPIJV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Synthesis and Chemical Derivatization of C.i. Direct Orange 8, Disodium Salt
Synthetic Pathways and Methodological Variations
The synthesis of C.I. Direct Orange 8 is a multi-step process that relies on the sequential formation of two azo linkages. The primary manufacturing method involves the double nitriding (tetrazotization) of 4-(4-Aminophenyl)benzenamine, more commonly known as benzidine (B372746), followed by two distinct coupling reactions. researchgate.netnih.gov
Diazotization: The synthesis commences with the diazotization of the diamine precursor, benzidine. This reaction involves treating the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). upb.ro The reaction is highly temperature-sensitive and must be carried out under cold conditions, generally between 0-5°C, to prevent the decomposition of the resulting diazonium salt. upb.ro The mechanism proceeds via the formation of a nitrosonium ion (NO⁺), an electrophile that attacks the amino group, leading to a diazonium salt at each of the two amine sites on the benzidine molecule, forming a tetraazonium salt. epa.gov
Coupling Reactions: The resulting tetraazotized benzidine is a reactive intermediate that serves as a dielectrophile. It undergoes two sequential electrophilic aromatic substitution reactions with coupling components. nih.gov
First Coupling: The first coupling reaction is with 2-Hydroxybenzoic acid (salicylic acid). The hydroxyl (-OH) and carboxyl (-COOH) groups on the salicylic (B10762653) acid ring are activating, ortho-, para-directing groups. The azo coupling occurs at the position para to the hydroxyl group. This reaction is typically carried out in a mildly alkaline solution, which facilitates the formation of the more reactive phenoxide ion, enhancing the coupling rate. nih.gov
Second Coupling: The second diazonium group is then coupled with 4-Aminonaphthalene-1-sulfonic acid (naphthionic acid). researchgate.netnih.gov In this case, the amino group (-NH₂) is a powerful activating group, directing the coupling to the ortho position. This coupling is generally performed under slightly acidic conditions (pH 4-5) to favor the reaction with the amine while keeping the diazonium salt stable. epa.gov
The selection of precursor compounds is critical as it defines the final structure and properties of the dye. For the standard C.I. Direct Orange 8, the key precursors are:
Diazo Component: 4-(4-Aminophenyl)benzenamine (Benzidine) researchgate.netnih.gov
Coupling Component 1: 2-Hydroxybenzoic acid (Salicylic acid) researchgate.netnih.gov
Coupling Component 2: 4-Aminonaphthalene-1-sulfonic acid (Naphthionic acid) researchgate.netnih.gov
Variations in these precursors lead to different, though structurally related, dyes. For instance, some commercial brands may substitute part of the 2-Hydroxybenzoic acid with 2-Hydroxy-3-methylbenzoic acid. researchgate.net This substitution would introduce a methyl group onto the terminal benzene (B151609) ring, which could subtly alter the shade and fastness properties of the dye. Similarly, other amino naphthalene (B1677914) sulfonic acids can be used in place of naphthionic acid, which would change the position of the sulfonic acid group or introduce other substituents on the naphthalene ring system. researchgate.net These modifications highlight the modularity of azo dye synthesis, where altering the precursor components allows for the fine-tuning of the final product's characteristics.
| Parameter | Optimal Range/Condition | Rationale and Impact on Yield/Purity |
| Diazotization Temperature | 0–5 °C | The diazonium salt intermediate is unstable at higher temperatures and can decompose, reducing the yield. Low temperatures are crucial for stability. upb.ro |
| pH for First Coupling | Mildly Alkaline | Coupling with phenols (like salicylic acid) is favored in alkaline media, which deprotonates the hydroxyl group to the more strongly activating phenoxide, increasing the reaction rate and yield. nih.gov |
| pH for Second Coupling | Slightly Acidic (pH 4-5) | Coupling with aromatic amines (like naphthionic acid) is best performed in slightly acidic conditions to ensure the amine remains sufficiently nucleophilic while preventing the diazonium salt from converting to an unreactive form. epa.gov |
| Reaction Time | Varies per step (e.g., 2-3 hours) | Sufficient time must be allowed for each coupling reaction to go to completion to maximize yield. Monitoring the reaction (e.g., by chromatography) can determine the optimal time. upb.ro |
| Purity of Precursors | High | Impurities in the starting materials (amines, coupling agents) can lead to the formation of undesired side-products, complicating purification and lowering the final product purity. |
| Stirring/Agitation | Constant and Efficient | Ensures homogeneity of the reaction mixture, promoting efficient heat transfer and contact between reactants, which is essential for maximizing reaction rate and yield. |
Strategies for Chemical Modification and Derivatization
While C.I. Direct Orange 8 is an established dye, its performance characteristics, particularly its wash fastness, can be enhanced through chemical modification. Direct dyes typically bind to cellulosic fibers like cotton through weaker forces like hydrogen bonds and van der Waals interactions, leading to potential leaching during washing. researchgate.net
A primary strategy to improve the durability of direct dyes is to introduce functional groups capable of forming covalent bonds with the fiber. This effectively converts the direct dye into a reactive dye. upb.ronih.gov
Incorporation of Reactive Groups: One potential site for modification on the C.I. Direct Orange 8 molecule is the primary amino group (-NH₂) of the naphthionic acid residue. This group can be derivatized by reacting it with a compound containing a fiber-reactive moiety. Common reactive groups include:
Halo-triazines: Reacting the dye with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) or its derivatives can attach a triazinyl group. This group can then form a covalent bond with the hydroxyl groups of cellulose (B213188) under alkaline conditions. researchgate.net
Vinyl Sulfones: Another common reactive group is the vinyl sulfone (-SO₂CH=CH₂) moiety, often introduced as its more stable precursor, β-sulfatoethylsulfone (-SO₂CH₂CH₂OSO₃H). Under alkaline conditions, this precursor eliminates sulfuric acid to form the reactive vinyl sulfone, which then bonds to cellulose via a Michael addition reaction. researchgate.net
Acyl Fluorides: Novel reactive dyes containing acyl fluoride (B91410) (-COF) groups have been developed. These groups can also form covalent bonds with cellulose fibers and may offer advantages in dyeing conditions. nih.gov
When a new analogue of C.I. Direct Orange 8 is synthesized, a comprehensive structural analysis is required to confirm its chemical identity and purity. A combination of spectroscopic techniques is employed for this purpose. researchgate.netbas.bg
| Analytical Technique | Information Provided |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of key functional groups. For a Direct Orange 8 analogue, this would include N=N (azo), O-H (hydroxyl), C=O (carboxyl), S=O (sulfonic acid), and N-H (amine) stretching vibrations. youtube.comiium.edu.my |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Provides detailed information about the chemical environment of hydrogen and carbon atoms. It is a powerful tool for confirming the precise molecular structure, including the positions of substituents on the aromatic rings and verifying the success of a derivatization reaction. researchgate.netdiva-portal.org |
| Mass Spectrometry (MS) | Determines the molecular weight of the synthesized analogue, confirming its elemental composition. Tandem MS (MS/MS) can be used to fragment the molecule, providing further structural information by analyzing the resulting pieces. nih.gov |
| UV-Visible (UV-Vis) Spectroscopy | Characterizes the electronic transitions within the chromophore. The wavelength of maximum absorbance (λmax) is directly related to the color of the dye. Changes in λmax compared to the parent compound indicate how the chemical modification has affected the dye's color. researchgate.net |
These analytical methods, used in concert, provide unambiguous evidence for the structure of newly synthesized dye analogues, ensuring that the intended chemical modification has been successfully achieved.
Spectroscopic and Structural Characterization in Research Contexts
Advanced Spectroscopic Techniques for Structural Analysis of the Compound and its Derivatives
The structural elucidation of complex organic molecules like C.I. Direct Orange 8, disodium (B8443419) salt, relies on a combination of advanced spectroscopic techniques. Each method provides unique insights into the molecular framework and the nature of the chemical bonds present.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is fundamental for characterizing the electronic transitions within the dye molecule. The extended π-conjugated system, a hallmark of azo dyes, is responsible for the absorption of light in the visible region, which dictates the compound's color. The UV-Vis spectrum of C.I. Direct Orange 8 would be expected to exhibit strong absorption bands corresponding to π → π* transitions of the aromatic and azo groups. The position and intensity of these bands are sensitive to the molecular environment, including solvent polarity and pH.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to identify the various functional groups present in the molecule. The spectrum would reveal characteristic vibrational frequencies for N=N stretching of the azo groups, O-H stretching of the hydroxyl group, N-H stretching of the amino group, S=O stretching of the sulfonate group, and various C-H and C=C stretching and bending vibrations of the aromatic rings. bibliotekanauki.plresearchgate.net
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. worlddyevariety.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Techniques such as Electrospray Ionization (ESI) are particularly useful for analyzing ionic compounds like the disodium salt of C.I. Direct Orange 8. worlddyevariety.com
Table 1: Expected Spectroscopic Data for C.I. Direct Orange 8, disodium salt
| Spectroscopic Technique | Expected Observations | Information Obtained |
| UV-Vis Spectroscopy | Strong absorption in the visible range. | Confirmation of the conjugated π-system and color properties. |
| FT-IR Spectroscopy | Characteristic peaks for -N=N-, -OH, -NH₂, -SO₃⁻, and aromatic rings. | Identification of key functional groups. bibliotekanauki.plresearchgate.net |
| ¹H and ¹³C NMR | Complex multiplet patterns in the aromatic region. | Detailed structural connectivity of the molecule. nih.gov |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the disodium salt. | Confirmation of molecular weight and elemental composition. worlddyevariety.com |
Investigation of Electronic Structure and Reactivity Parameters
The electronic structure of an azo dye is intrinsically linked to its color, reactivity, and interaction with other molecules. Computational chemistry methods, such as Density Functional Theory (DFT), are invaluable for investigating these properties.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic behavior. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is related to the wavelength of maximum absorption and the chemical reactivity of the molecule. A smaller HOMO-LUMO gap generally implies that the molecule is more easily excited and can be more reactive.
For C.I. Direct Orange 8, the presence of electron-donating groups (like -NH₂ and -OH) and electron-withdrawing groups (like -SO₃⁻) on the aromatic rings significantly influences the electron density distribution across the molecule. This, in turn, affects its reactivity, solubility, and affinity for substrates like cellulose (B213188) fibers. Computational studies on similar azo dyes have shown that the azo group and the aromatic rings are the primary sites for electronic activity. mdpi.com
Table 2: Predicted Electronic Properties and Reactivity Parameters for this compound
| Parameter | Expected Significance |
| HOMO-LUMO Gap | Determines the electronic absorption spectrum and color; influences chemical reactivity. |
| Electron Density Distribution | Influenced by substituent groups; dictates sites of electrophilic and nucleophilic attack. |
| Reactivity Descriptors | Parameters like chemical potential, hardness, and electrophilicity index predict the molecule's reactive behavior. |
Analysis of Molecular Conformation and Intermolecular Interactions
The three-dimensional conformation of C.I. Direct Orange 8 and its interactions with neighboring molecules are crucial for understanding its properties in both solution and the solid state.
Intermolecular Interactions: In the solid state and in concentrated solutions, dye molecules tend to aggregate. These interactions are governed by a combination of forces:
Van der Waals Forces: These are ubiquitous attractive forces between the large aromatic surfaces of the molecules.
π-π Stacking: The planar aromatic rings can stack on top of each other, leading to strong non-covalent interactions.
Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH₂) groups can act as hydrogen bond donors, while the sulfonate (-SO₃⁻) and azo (-N=N-) groups can act as acceptors. These interactions are critical for the dye's interaction with water and with hydroxyl-rich substrates like cotton. acs.org
Ionic Interactions: The negatively charged sulfonate groups and the sodium counter-ions lead to electrostatic interactions that influence the packing of the molecules in the solid state and their solubility in polar solvents.
The aggregation of direct dyes like C.I. Direct Orange 8 is a key factor in their high affinity for cellulose fibers. acs.org
Table 3: Summary of Molecular Conformation and Intermolecular Interactions for this compound
| Aspect | Description |
| Molecular Conformation | Likely a non-planar structure with the trans conformation of the azo groups being more stable. |
| Van der Waals Forces | Significant due to the large molecular size and surface area. |
| π-π Stacking | Expected between the aromatic and naphthalene (B1677914) ring systems, promoting aggregation. acs.org |
| Hydrogen Bonding | Possible via -OH, -NH₂, -SO₃⁻, and -N=N- groups, influencing solubility and substrate binding. acs.org |
| Ionic Interactions | Occur between the sulfonate anions and sodium cations. |
Interactions with Substrates and Materials
Mechanism of Interaction with Cellulosic Fibers
The affinity of direct dyes like C.I. Direct Orange 8 for cellulosic fibers such as cotton is attributed to a combination of non-covalent interactions. The planar structure of the dye molecule facilitates its close approach to the linear cellulose (B213188) polymer chains, enabling these forces to take effect.
Hydrogen bonding plays a significant role in the adsorption of direct dyes onto cellulosic fibers. The cellulose polymer has numerous hydroxyl (-OH) groups that can act as both hydrogen bond donors and acceptors. Similarly, the functional groups present in the C.I. Direct Orange 8 molecule, such as amine (-NH2), hydroxyl (-OH), and azo (-N=N-) groups, can participate in hydrogen bond formation with the hydroxyl groups of cellulose. These interactions contribute to the substantivity of the dye for the fiber, holding the dye molecules in place.
Charge-transfer interactions, a type of electron donor-acceptor interaction, are also considered to contribute to the binding of direct dyes to cellulose. The aromatic rings in the dye molecule can act as electron acceptors, while the oxygen atoms in the cellulose chain can act as electron donors. This transfer of electron density between the dye and the fiber results in an attractive force that aids in the adsorption process. The stability of such complexes is dependent on the number of intermolecular hydrogen bonds and their donor-acceptor arrangement. nih.gov
Electrostatic interactions are a key factor in the dyeing of cellulosic fibers with anionic dyes like C.I. Direct Orange 8. In an aqueous solution, both the dye molecule, which contains sulfonate (-SO3⁻) groups, and the cellulosic fiber surface carry a negative charge. This results in an electrostatic repulsion that hinders the approach of the dye to the fiber.
To overcome this repulsion, electrolytes such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na2SO4) are commonly added to the dyebath. The cations from the electrolyte (e.g., Na⁺) are attracted to the negatively charged surface of the cellulose, effectively neutralizing it and reducing the electrostatic barrier. This allows the anionic dye molecules to approach the fiber surface more closely, enabling other short-range attractive forces like hydrogen bonding and van der Waals forces to become effective.
Interactions with Polymeric and Adsorbent Materials
The interactions of C.I. Direct Orange 8 with various polymeric and adsorbent materials are of great interest for wastewater treatment applications. The removal of this dye from aqueous solutions has been studied using different types of adsorbents. While specific studies on C.I. Direct Orange 8 are not abundant, research on similar orange dyes provides valuable data.
For instance, studies on the adsorption of Acid Orange 8 have been conducted on modified zeolites. researchgate.net The surface modification of zeolites with cationic surfactants can significantly enhance their capacity for adsorbing anionic dyes. The primary interaction mechanism in such cases is the electrostatic attraction between the positively charged surface of the modified adsorbent and the anionic dye molecules.
The adsorption of Direct Orange 26 has been investigated using modified halloysite (B83129), a type of clay mineral. journalssystem.com The adsorption capacity was found to be strongly dependent on the specific surface area and the surface chemistry of the adsorbent. Acid activation of halloysite, for example, was shown to significantly increase its adsorption capacity for the dye. journalssystem.com The interaction is also influenced by the mesopore volume of the adsorbent, which facilitates the transport of dye molecules to the active adsorption sites. journalssystem.com
The following table summarizes the adsorption capacities of various adsorbents for similar orange dyes, providing an indication of the types of materials that could be effective for the removal of C.I. Direct Orange 8.
| Adsorbent | Dye | Adsorption Capacity (µmol/g) | Reference |
| Non-modified Halloysite | Direct Orange 26 | 64.93 | journalssystem.com |
| Sodium Benzoate Modified Halloysite | Direct Orange 26 | 74.07 | journalssystem.com |
| Acid-activated Halloysite (H-SA1) | Direct Orange 26 | 303.0 | journalssystem.com |
| Acid-activated Halloysite (H-SA2) | Direct Orange 26 | 384.4 | journalssystem.com |
Impact of Solution Chemistry on Dye-Material Interactions
The chemistry of the dye solution, particularly pH and ionic strength, has a profound impact on the interaction between C.I. Direct Orange 8 and various materials.
pH: The pH of the solution affects the surface charge of both the adsorbent material and the dye molecule. For cellulosic fibers, a lower pH can reduce the negative surface charge, but the dyeing process with direct dyes is typically carried out under neutral or slightly alkaline conditions. For adsorbent materials, the effect of pH is highly dependent on the nature of the adsorbent. For many materials, a lower pH leads to a more positively charged surface, which enhances the adsorption of anionic dyes through electrostatic attraction. For example, the adsorption of Direct Orange 26 on halloysite was found to be strongly pH-dependent. journalssystem.com Similarly, the removal of other anionic dyes is often favored at lower pH values. jmaterenvironsci.com
Ionic Strength: As discussed in the context of electrostatic interactions with cellulosic fibers, the presence of electrolytes generally enhances the adsorption of anionic dyes by shielding the repulsive forces. However, the effect of ionic strength on the adsorption onto other materials can vary. In some cases, an increase in ionic strength can lead to a decrease in adsorption due to competition between the dye anions and the salt anions for the active sites on the adsorbent surface. In the case of Direct Orange 26 adsorption on modified halloysite, no significant effect of ionic strength was observed. journalssystem.com The impact of coexisting salt ions on dye adsorption can be minimal in some systems, indicating a strong anti-interference capability of the adsorbent. researchgate.net
The table below illustrates the effect of pH on the removal of an anionic dye, highlighting the importance of this parameter.
| Adsorbent | Dye | pH | Removal Efficiency (%) | Reference |
| Nanodiamonds | Methyl Orange | 2 | ~90 | researchgate.net |
| Nanodiamonds | Methyl Orange | 6 | ~20 | researchgate.net |
| Orange Peel | Methylene Blue | 3 | ~70 | jmaterenvironsci.com |
| Orange Peel | Methylene Blue | 9 | ~95 | jmaterenvironsci.com |
Advanced Applications in Materials Science and Industrial Processes
Innovations in Textile Dyeing Methodologies
Conventional dyeing of cellulosic fibers like cotton with anionic direct dyes, such as C.I. Direct Orange 8, traditionally requires large quantities of electrolytes, like sodium chloride or sodium sulfate (B86663), in the dyebath. These salts are necessary to overcome the electrostatic repulsion between the negatively charged cotton surface and the anionic dye molecules, thereby promoting dye exhaustion onto the fiber. However, the discharge of salt-laden effluents poses significant environmental challenges, driving research into more sustainable dyeing methodologies.
A primary focus of innovation has been the development of salt-free dyeing systems. The core strategy involves modifying the cotton fiber to eliminate the need for electrolytes. This is often achieved by treating the cotton with cationic agents, a process known as cationization. wikipedia.orgjuniperpublishers.com This pre-treatment imparts a permanent positive charge to the cellulose (B213188), creating a strong electrostatic attraction for anionic dye molecules. textilesphere.commdpi.com As a result, the dye exhausts onto the fiber efficiently without the need for salt in the dyebath. mendeley.com This approach not only addresses the environmental concerns of high salinity in wastewater but also reduces water consumption, as less rinsing is required to remove residual salt. wikipedia.orgjuniperpublishers.com Research in this area focuses on optimizing the cationizing agents and treatment conditions to maximize dye uptake and fixation while maintaining the desirable properties of the fabric. ncsu.edunih.gov
Cationization is a chemical modification process that introduces positively charged functional groups into the cellulose structure of cotton. wikipedia.org Common cationizing agents include quaternary ammonium (B1175870) compounds such as (3-chloro-2-hydroxylpropyl) trimethyl-ammonium chloride (CHPTAC). wikipedia.orgnih.gov The reaction between the cationic agent and the hydroxyl groups of cellulose creates permanent cationic sites on the fiber. mdpi.com
The primary advantage of this treatment is the significantly enhanced dyeability of cotton with anionic dyes like C.I. Direct Orange 8. The strong electrostatic attraction between the modified, positively charged fiber and the negatively charged dye anion leads to:
Higher Dye Uptake: A greater amount of dye is transferred from the dyebath to the fabric. researchgate.net
Improved Color Strength: The process yields deeper shades with the same amount of dye compared to conventional methods. researchgate.netslideshare.net
Salt-Free Dyeing: The need for electrolytes is eliminated, drastically reducing the total dissolved solids (TDS) in the effluent. wikipedia.org
Studies have shown that pre-treating cotton with cationic agents leads to higher degrees of dye exhaustion and fixation compared to untreated samples dyed conventionally. scribd.com
Research into dyeing performance rigorously evaluates two key metrics: dye exhaustion and dye fixation.
Dye Exhaustion (%E): This measures the percentage of dye that moves from the dyebath and is adsorbed onto the textile fiber during the dyeing process.
Dye Fixation (%F): This measures the percentage of the initially applied dye that becomes permanently bound to the fiber and is resistant to removal during subsequent washing.
Cationization treatments have been shown to significantly improve both exhaustion and fixation rates for direct dyes. The enhanced electrostatic attraction not only draws more dye into the fiber (higher exhaustion) but also promotes stronger, more durable bonds (higher fixation), leading to improved wash fastness. researchgate.netscribd.com For instance, studies on reactive dyes, which share principles with direct dyes regarding fiber interaction, show that cationization can increase fixation efficiency from a typical 50-70% in conventional processes to over 90%. nih.gov This increased efficiency means less dye is wasted and discharged into the environment.
Research in Paper and Leather Coloring Applications
Beyond textiles, C.I. Direct Orange 8 is utilized in the coloring of other substrates. It has been specifically noted for its application in paper shading and dyeing. worlddyevariety.com The water-soluble nature of direct dyes makes them suitable for addition to paper pulp slurries to achieve colored paper products. Similarly, other direct orange dyes are commonly used for coloring leather, indicating a potential application space for C.I. Direct Orange 8 within this industry as well. worlddyevariety.com
Exploration in Histological Staining Methodologies
While not as extensively documented for C.I. Direct Orange 8 specifically, direct dyes as a class are explored for use in histology. Histological staining involves using dyes to add color and contrast to microscopic structures in biological tissues, aiding in diagnosis and research. The principles of direct dyeing, involving the direct affinity of a dye for a substrate, are analogous to how certain stains bind to tissue components like proteins and carbohydrates. Dyes such as Sirius Red F3B, another direct dye, are used for staining amyloid and collagen, demonstrating the potential for this class of compounds in histopathology.
Studies on Color Fastness Properties and Improvement Strategies
Color fastness refers to the resistance of a dyed material to fading or color transfer (staining) when exposed to various conditions such as washing, light, and perspiration. C.I. Direct Orange 8 exhibits generally poor fastness properties, which is a common characteristic of this dye class. worlddyevariety.com
Strategies to improve these properties are a key area of research. Cationization treatments not only improve dye uptake but can also enhance wash fastness by promoting stronger dye-fiber interactions. juniperpublishers.comresearchgate.net Additionally, after-treatments with cationic fixing agents can be applied to dyed fabrics to form a complex with the dye molecule, increasing its size and reducing its tendency to wash out.
The fastness properties of C.I. Direct Orange 8 have been rated according to standardized tests, as detailed in the table below.
| Fastness Test | Standard | Rating (Fading) | Rating (Staining) |
|---|---|---|---|
| Acid Resistance | ISO | 1-2 | - |
| Alkali Resistance | ISO | 3 | - |
| Light Fastness | ISO | 1 | - |
| Soaping | ISO | 2 | 2 |
| AATCC | 2-3 | 1 | |
| Water | ISO | - | 2 |
| AATCC | - | 2 |
Data sourced from World Dye Variety. worlddyevariety.com Ratings are typically on a scale of 1 to 5, where 1 indicates poor fastness and 5 indicates excellent fastness.
Wash Fastness Research
Wash fastness, also known as soaping fastness, evaluates the resistance of a dye on a substrate to desorption and color loss during washing. C.I. Direct Orange 8, disodium (B8443419) salt, like many conventional direct dyes, exhibits inherently poor wash fastness. This is because the dye molecules are held to the cellulosic fibers primarily by weak intermolecular forces, such as hydrogen bonds and van der Waals forces, which can be easily disrupted in water.
Research findings quantify this property using standardized testing methods from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC). The ratings are typically given on a scale of 1 to 5, where 5 represents excellent fastness and 1 indicates poor fastness. Ratings assess two aspects: the fading of the original color and the staining of adjacent undyed fabrics.
Studies on C.I. Direct Orange 8 show consistently low ratings for wash fastness. According to standardized tests, the dye demonstrates significant color loss and a high tendency to stain other materials during laundering worlddyevariety.com.
| Standard | Parameter | Rating |
|---|---|---|
| ISO | Fading | 1-2 |
| Staining | 2 | |
| AATCC | Fading | 1 |
| Staining | 2 |
Light Fastness Research
Light fastness measures the resistance of a dye to degradation upon exposure to a light source, typically sunlight or an artificial equivalent. The energy from photons, particularly in the UV spectrum, can break down the chemical bonds within the dye's chromophore—the part of the molecule responsible for its color—leading to irreversible fading. For C.I. Direct Orange 8, a double azo dye, the azo linkages (-N=N-) are particularly susceptible to photodegradation.
Research confirms that the light fastness of C.I. Direct Orange 8 is poor worlddyevariety.com. This limits its use in applications where the material will be exposed to significant amounts of light over its lifetime, such as apparel and upholstery.
| Standard | Rating |
|---|---|
| ISO | 1 |
| AATCC | 2-3 |
Rubbing and Perspiration Fastness Studies
Rubbing Fastness (Crocking): This property assesses the transfer of color from a dyed fabric to another surface through abrasion. The test is conducted under both dry and wet conditions using a standardized white cotton cloth. The degree of color transfer is then evaluated against a grey scale chiuvention.comfineotex.com. While specific rubbing fastness data for C.I. Direct Orange 8 is not widely published, direct dyes in this shade range, especially without aftertreatment, typically exhibit moderate to poor wet rubbing fastness. The presence of water can act as a solvent, lifting more dye particles from the fiber surface during abrasion fineotex.com.
Perspiration Fastness: This test determines the resistance of a dye to the chemical components of human sweat, which can be acidic or alkaline testextextile.com. A test specimen is saturated with a simulated perspiration solution, subjected to fixed pressure, and slowly dried at a controlled temperature antpedia.comtestextextile.com. Research on similar direct orange dyes has shown noticeable color change and considerable staining of adjacent fabrics in acidic perspiration tests, indicating poor fastness in these conditions.
Role of Aftertreatment Agents in Fastness Enhancement
Given the inherently low wash and wet fastness properties of C.I. Direct Orange 8, significant research has focused on aftertreatment methods to improve its performance. These treatments aim to increase the dye's molecular size or anchor it more firmly to the fiber, thereby reducing its solubility and tendency to migrate.
Cationic Fixing Agents: This is the most common method for improving the wet fastness of anionic direct dyes researchgate.net. These agents are polycationic compounds that form an insoluble complex with the anionic sulfonate groups (–SO₃⁻) of the dye molecule quora.comzcrossinternational.com. This larger dye-agent complex has significantly lower water solubility and is physically trapped within the fiber matrix, leading to a marked improvement in wash fastness researchgate.netquora.com. Examples of such agents include poly-ammonium co-polymers and amide condensates zcrossinternational.comprotexkorea.co.kr. The effectiveness of these agents can be influenced by the pH of the application, with alkaline conditions often yielding better results researchgate.net.
Resins and Cross-Linking Agents: The application of resin finishing agents, such as those based on DMDHEU (dimethylol dihydroxy ethylene urea), can also enhance wet fastness properties. These agents form a cross-linked film on the fiber surface, physically entrapping the dye molecules.
Advanced Treatments:
Synthetic Tanning Agents (Syntans): Aftertreatment with syntans, which are condensates of formaldehyde with phenolsulfonic or naphtholsulfonic acids, can improve the wash fastness of direct dyes on various fibers, including silk semanticscholar.org.
Chitosan (B1678972) Application: Chitosan, a biopolymer derived from chitin (B13524), is used as an eco-friendly aftertreatment. Its cationic nature allows it to bind with the anionic dye, enhancing fastness properties youtube.com. Pre-treatment of cotton with chitosan can also increase the binding sites for dyes, leading to better dye absorption neliti.com. However, some studies note that while chitosan can improve dye uptake, it may not always improve the rubbing fastness of direct dyes, as the dye may be more exposed on the fiber surface scispace.com.
These aftertreatment strategies are crucial for expanding the applicability of C.I. Direct Orange 8, allowing it to be used in products that require a higher degree of durability than the untreated dye can provide.
Environmental Occurrence and Behavior
Distribution and Partitioning in Aquatic and Soil Environments
The distribution and partitioning of C.I. Direct Orange 8, disodium (B8443419) salt in the environment are governed by its physicochemical properties and the characteristics of the surrounding media. As a disodium salt, it is moderately soluble in water. worlddyevariety.com This solubility suggests that in aquatic systems, it will be present in the water column. However, like other benzidine-based dyes, it has a tendency to partition from the water to solid phases such as soil and sediment. cdc.gov The extent of this partitioning is influenced by the organic matter content and the cation-exchange capacity of the soil and sediment. scielo.br
Studies on other direct azo dyes, such as Direct Black 22, have shown that their adsorption to soil can be described by various isotherm models, including the Freundlich and Langmuir models. scielo.brresearchgate.net The Freundlich model, in particular, has been found to be a good fit for the adsorption of some azo dyes on surface soils, indicating a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. researchgate.net The adsorption capacity is a key parameter in determining the extent to which the dye will be retained by the soil or sediment, thereby reducing its concentration in the water phase. For instance, in a study on the sorption of Direct Black 22 in alluvial soil, the Freundlich constant (KF) varied between two soil layers, highlighting the impact of soil composition on partitioning. researchgate.net
Interactive Data Table: Adsorption Isotherm Parameters for a Representative Azo Dye (Direct Black 22) on Alluvial Soil
| Soil Layer | Adsorption Isotherm Model | Freundlich Constant (KF) [(mg/kg)/(mg/L)^1/n] | Langmuir Maximum Adsorption Capacity (qmax) [mg/kg] |
|---|---|---|---|
| Layer 1 | Freundlich | 8.64 | Not Reported |
| Layer 2 | Linear | Not Applicable | Not Reported |
Data from a study on Direct Black 22, used here as a representative example for direct azo dyes. researchgate.net
Environmental Transport and Mobility Studies
The transport and mobility of C.I. Direct Orange 8, disodium salt in the environment are closely linked to its partitioning behavior. Compounds that are strongly adsorbed to soil and sediment particles will exhibit lower mobility, while those that remain in the aqueous phase will be more readily transported with water flow.
As a benzidine-based dye, the mobility of C.I. Direct Orange 8 is expected to be significantly influenced by soil and water pH. cdc.gov Generally, the mobility of benzidine (B372746) and its derivatives decreases with decreasing pH due to increased sorption to soil and sediment particulates. cdc.gov This suggests that in more acidic environments, C.I. Direct Orange 8 would be less mobile.
Studies on the mobility of other azo dyes, such as Acid Red 14, have shown that they can be mobile in soil, with their transport influenced by the soil's physical and chemical properties. nih.gov The movement of these dyes through the soil profile can potentially lead to the contamination of groundwater. The extent of this mobility is often assessed through column leaching studies, which simulate the movement of the compound through a soil column under controlled conditions. While specific mobility studies for C.I. Direct Orange 8 were not found, the general behavior of direct azo dyes points towards a potential for transport in the environment, particularly in soils with low organic matter and higher pH.
Influence of Environmental Factors on the Compound's Fate
The fate of this compound in the environment is significantly influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances such as salts and heavy metals. These factors can affect the dye's stability, degradation, and interaction with environmental matrices.
pH: The pH of the surrounding medium is a critical factor. For many azo dyes, adsorption to soil and other sorbents is pH-dependent. geoscienceworld.org Studies on the adsorption of other azo dyes, like Acid Red 14 and an unspecified azo dye on bentonite, have shown that a decrease in pH (more acidic conditions) can enhance adsorption. nih.govgeoscienceworld.org This is often attributed to the protonation of the dye molecule or the surface of the adsorbent, leading to stronger electrostatic interactions. Conversely, in alkaline conditions, the degradation of some azo dyes can be more rapid. scielo.br
Temperature: Temperature can also play a significant role in the fate of azo dyes. An increase in temperature has been shown to increase the adsorption capacity of some dyes, suggesting an endothermic adsorption process. geoscienceworld.org This implies that in warmer conditions, more of the dye may be partitioned to soil and sediment.
Salinity and Other Ions: The presence of salts can influence the decolorization and adsorption of direct dyes. For instance, studies on the biosorption of Direct Red-31 and Direct Orange-26 have shown that the presence of salts and heavy metal ions can affect the efficiency of dye removal. epa.gov In the case of Acid Red 14, an increase in salinity was found to enhance its adsorption onto soils. nih.gov
The following table summarizes the observed influence of key environmental factors on the behavior of representative azo dyes, which can provide an indication of the potential behavior of C.I. Direct Orange 8.
Interactive Data Table: Influence of Environmental Factors on the Fate of Representative Azo Dyes
| Environmental Factor | Observed Effect on Azo Dyes | Example Dye(s) | Reference |
|---|---|---|---|
| pH | Decreased pH enhances adsorption | Acid Red 14, Azo dye on bentonite | nih.govgeoscienceworld.org |
| Increased pH can increase degradation rate | C.I. Reactive Orange 4 | scielo.br | |
| Temperature | Increased temperature can increase adsorption | Azo dye on bentonite | geoscienceworld.org |
| Salinity | Increased salinity can enhance adsorption | Acid Red 14 | nih.gov |
Degradation and Transformation Pathways
Biodegradation Mechanisms and Rates
The biodegradation of azo dyes, such as C.I. Direct Orange 8, is a key process in their environmental transformation. This process is primarily carried out by microorganisms that can break down these complex molecules under various environmental conditions.
The initial and most critical step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (–N=N–). This reaction is typically carried out by microbial azoreductase enzymes under anaerobic or anoxic conditions. The breaking of the azo bond leads to the decolorization of the dye and the formation of generally colorless but potentially hazardous aromatic amines.
While specific studies on the microbial degradation of C.I. Direct Orange 8 are limited in the public domain, research on similar direct orange dyes provides insight into the likely pathways. For instance, the biodegradation of Direct Orange 16 by Micrococcus luteus strain SSN2 has been shown to proceed via the reduction of the azo bond researchgate.net. Similarly, bacterial consortia have demonstrated the ability to decolorize and degrade other direct dyes, such as Direct Red 81, through the action of azoreductases nih.gov. The degradation process can be influenced by various environmental factors, including pH, temperature, and the presence of co-substrates that can serve as electron donors for the reductive cleavage.
Microbial degradation of azo dyes can occur through two main mechanisms: adsorption of the dye onto the microbial surface or enzymatic degradation, where the dye is broken down into smaller, less harmful substances openbiotechnologyjournal.com. The efficiency of biodegradation can be enhanced by using microbial consortia, as different species can work synergistically to break down the dye and its intermediate products openbiotechnologyjournal.com.
The identification of biodegradation products is essential for a complete understanding of the degradation pathway and for assessing the environmental risk of the parent compound. The breakdown of C.I. Direct Orange 8, disodium (B8443419) salt, through the cleavage of its two azo bonds, would be expected to yield aromatic amines. Based on its chemical structure, the predicted primary aromatic amines formed would be 4-aminonaphthalene-1-sulfonic acid, benzidine (B372746), and salicylic (B10762653) acid derivatives.
The analysis of degradation products from similar azo dyes has been accomplished using various analytical techniques. For the study of Direct Orange 16 degradation by Micrococcus luteus, techniques such as UV-Vis spectrophotometry, thin-layer chromatography (TLC), Fourier transform infrared spectroscopy (FTIR), and high-performance liquid chromatography (HPLC) were employed to confirm the reduction of the azo bond and identify the resulting metabolites researchgate.net. In studies of other azo dyes, gas chromatography-mass spectrometry (GC-MS) has been a valuable tool for identifying the intermediate and final degradation products.
It is important to note that while the initial anaerobic degradation breaks the azo bond, the complete mineralization of the resulting aromatic amines often requires a subsequent aerobic stage. Under aerobic conditions, microorganisms can utilize these aromatic amines as a source of carbon and energy, breaking them down into simpler, non-toxic compounds such as carbon dioxide and water openbiotechnologyjournal.com.
Chemical Degradation Pathways
Chemical degradation processes also contribute to the transformation of C.I. Direct Orange 8 in the environment. These pathways can involve oxidative, reductive, or hydrolytic reactions.
Oxidative degradation methods, often referred to as advanced oxidation processes (AOPs), are effective in breaking down complex organic molecules like azo dyes. These processes typically involve the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively attack the dye molecule, leading to its fragmentation and eventual mineralization.
Photocatalytic degradation is another effective oxidative method. Using a semiconductor catalyst like titanium dioxide (TiO2) and UV or solar irradiation, this process can generate hydroxyl radicals to degrade various dyes, including reactive orange dyes researchgate.net. The efficiency of photocatalytic degradation is influenced by factors such as pH, catalyst concentration, and the intensity of the light source researchgate.net.
Reductive degradation is a key pathway for azo dyes, primarily targeting the azo linkage. This can be achieved through chemical reducing agents or electrochemical methods. The reductive cleavage of the azo bond in C.I. Direct Orange 8 would lead to the formation of the corresponding aromatic amines, similar to the initial step of biodegradation.
Studies on other azo dyes have demonstrated the effectiveness of various reductive methods. For instance, sodium dithionite (B78146) is a common chemical reducing agent used in laboratory settings to cleave azo bonds.
Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For some classes of dyes, hydrolysis can be a significant degradation pathway. However, azo dyes like C.I. Direct Orange 8 are generally considered to be stable to hydrolysis under normal environmental pH conditions. The stability of the azo bond and the aromatic rings makes the molecule resistant to simple hydrolysis.
Photolytic Degradation Studies
Photolytic degradation, the process by which light energy breaks down chemical compounds, is a significant pathway for the transformation of azo dyes in the environment. This can occur through direct absorption of light by the dye molecule or be accelerated by other substances in a process known as photocatalysis.
While specific experimental data for C.I. Direct Orange 8, disodium salt, is not extensively documented in publicly available literature, general studies on other azo dyes, such as Orange II and Acid Red 18, provide a framework for understanding its potential behavior. nih.govcapes.gov.br The efficiency of photolytic degradation is typically influenced by several environmental factors.
Key Factors Influencing Photodegradation:
pH: The acidity or alkalinity of the water can alter the dye's chemical structure and its light-absorbing properties, thereby affecting the rate of degradation. researchgate.net
Light Intensity: Higher intensity of light, particularly in the UV spectrum, generally accelerates the breakdown of dye molecules. nih.gov
Photocatalysts: The presence of semiconductor materials like titanium dioxide (TiO₂) can significantly enhance degradation rates. researchgate.net Under illumination, these catalysts generate highly reactive species, such as hydroxyl radicals, which are powerful oxidizing agents that can break down the complex dye molecule into simpler, and often less harmful, substances. researchgate.net
The degradation process typically begins with an attack on the chromophore, the part of the molecule responsible for its color. For azo dyes, this is the –N=N– (azo) bond. Cleavage of this bond leads to a loss of color, a primary indicator of degradation. Subsequent reactions can lead to the breakdown of the resulting aromatic intermediates.
Investigation of Azo Bond Cleavage in Environmental Systems
The cleavage of the azo bond is a fundamental step in the environmental degradation of C.I. Direct Orange 8. This process can be driven by both light (photolytically) and microorganisms (biologically), particularly under anaerobic (oxygen-free) conditions.
As a diazo dye derived from benzidine, the cleavage of the two azo bonds in C.I. Direct Orange 8 is of significant environmental concern. worlddyevariety.comwikipedia.org The reductive cleavage of the azo linkage typically results in the formation of aromatic amines. In the case of C.I. Direct Orange 8, this process is expected to yield benzidine, a known carcinogen, and other substituted aromatic amines. wikipedia.org
Studies on other benzidine-based dyes, such as C.I. Direct Red 28, confirm that anaerobic microbial degradation effectively cleaves the azo bonds, leading to the release of benzidine. capes.gov.br This initial reductive step results in the decolorization of the wastewater. However, the resulting aromatic amines can be more persistent and toxic than the original dye molecule, necessitating further aerobic treatment for their complete mineralization.
The general mechanism for the reductive cleavage of an azo bond is as follows:
R¹–N=N–R² + Reductant → R¹–NH₂ + R²–NH₂
This transformation highlights a critical aspect of the environmental fate of C.I. Direct Orange 8: while the dye itself may be decolorized, its degradation can lead to the formation of hazardous intermediate products that require further breakdown.
Environmental Remediation Technologies
Adsorption-Based Removal Strategies
Adsorption has emerged as a promising technique for dye removal due to its simplicity, cost-effectiveness, and the wide availability of adsorbent materials. icm.edu.pl This process involves the accumulation of dye molecules onto the surface of a solid adsorbent.
Adsorbent Material Development and Characterization
A variety of materials have been investigated for their potential to adsorb dyes like C.I. Direct Orange 8. These materials are often characterized by their high surface area, porous structure, and the presence of functional groups that can interact with dye molecules.
Natural carbonaceous materials such as peat, lignite (B1179625), and hard coal have been explored as low-cost adsorbents for the removal of azo dyes. icm.edu.pl These materials possess a porous structure and varying carbon content, with lignite also containing functional groups like carboxyl and phenolic hydroxyl groups that contribute to its cation exchange capacity. icm.edu.pl For instance, the specific surface areas of peat, lignite, and hard coal have been reported as 0.8 m²/g, 2.5 m²/g, and 9.8 m²/g, respectively, with corresponding total pore volumes of 0.00071 cm³/g, 0.00224 cm³/g, and 0.0247 cm³/g. icm.edu.pl
Zeolites, both unmodified and modified, synthesized from industrial by-products like coal fly ash and bottom ash, have also been effectively used. researchgate.net Modification of zeolites with surfactants such as hexadecyltrimethylammonium bromide (HDTMA) can enhance their adsorption capacity for anionic dyes. researchgate.net Bentonite clay, another readily available material, can be modified through acid activation or intercalation with surfactants like cetyltrimethylammonium bromide (CTAB) to improve its dye removal efficiency. mdpi.com Acid activation increases the specific surface area and the number of active adsorbent sites. mdpi.com
Other developed adsorbents include:
Hydrogel/Fe₂O₃ composites synthesized via microwave-induced copolymerization. researchgate.net
Nitrogen-rich activated carbon derived from polyaniline. nih.gov
Magnetic resin of chitosan (B1678972) microspheres. mdpi.com
Cyanoguanidine-modified chitosan. nih.gov
Powdered orange peel. researchgate.net
These materials are typically characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, X-ray diffraction (XRD) to determine crystalline structure, and scanning electron microscopy (SEM) to observe surface morphology. researchgate.netresearchgate.netnih.gov
Adsorption Kinetics and Isotherms (e.g., Langmuir, Freundlich, Pseudo-Second-Order Models)
To understand the efficiency and mechanism of adsorption, kinetic and isotherm models are applied to experimental data.
Adsorption Kinetics: The pseudo-second-order model is frequently found to best describe the adsorption kinetics of azo dyes, including those similar to C.I. Direct Orange 8, onto various adsorbents. researchgate.netmdpi.comnih.govresearchgate.netresearchgate.netncsu.edu This suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. nih.govtecnoscientifica.com The successful application of this model has been reported for the adsorption of dyes onto zeolites, clay, chitosan-based materials, and activated carbon. researchgate.netmdpi.comnih.govresearchgate.net
Adsorption Isotherms: Adsorption isotherms describe how adsorbates distribute between the liquid and solid phase at equilibrium. The Langmuir and Freundlich models are the most commonly used.
The Langmuir isotherm assumes monolayer adsorption on a homogeneous surface with a finite number of identical sites. icm.edu.pltecnoscientifica.com It is often found to be a good fit for the adsorption of azo dyes on materials like peat, lignite, hard coal, and modified bentonite. icm.edu.plmdpi.com
The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces. researchgate.nettecnoscientifica.com It has been shown to be suitable for the adsorption of dyes onto unmodified and modified zeolites. researchgate.net
The choice of the best-fitting model depends on the specific adsorbent-adsorbate system. For example, in one study, the adsorption of Direct Orange 26 on peat, lignite, and hard coal was best described by the Langmuir model, with maximum adsorption capacities of 17.7, 15.1, and 13.8 mg/g, respectively. icm.edu.pl In another study on Acid Orange 8 adsorption onto modified zeolites, the Freundlich model provided a better fit. researchgate.net
Interactive Data Table: Adsorption Isotherm and Kinetic Parameters for Azo Dye Removal
| Adsorbent | Dye | Best Fit Isotherm Model | Maximum Adsorption Capacity (q_max) | Best Fit Kinetic Model | Reference |
| Peat | Direct Orange 26 | Langmuir | 17.7 mg/g | - | icm.edu.pl |
| Lignite | Direct Orange 26 | Langmuir | 15.1 mg/g | - | icm.edu.pl |
| Hard Coal | Direct Orange 26 | Langmuir | 13.8 mg/g | - | icm.edu.pl |
| Modified Zeolite (MZSF) | Acid Orange 8 | Freundlich | - | Pseudo-second-order | researchgate.net |
| Tunisian Raw Clay (HC) | Direct Orange 34 | - | - | Pseudo-second-order | researchgate.net |
| Magnetic Chitosan Resin | Methyl Orange | Langmuir | - | Pseudo-second-order | mdpi.com |
| Cyanoguanidine-Modified Chitosan | Congo Red | Langmuir | 666.67 mg/g | Pseudo-second-order | nih.gov |
| Powdered Orange Peel | 8-hydroxyquinoline | Langmuir | - | Pseudo-second-order | researchgate.net |
Mechanistic Studies of Adsorption (e.g., Electrostatic, Hydrogen Bonding, Pore Filling)
The removal of dye molecules from solution by an adsorbent is governed by one or more mechanisms. For anionic dyes like C.I. Direct Orange 8, the following interactions are often significant:
Electrostatic Interactions: The pH of the solution plays a crucial role in determining the surface charge of the adsorbent and the ionization state of the dye. At pH values below the point of zero charge (pHpzc) of the adsorbent, the surface becomes positively charged, favoring the adsorption of anionic dyes through electrostatic attraction. mdpi.comorientjchem.org
Hydrogen Bonding: Functional groups on the adsorbent surface, such as hydroxyl and carboxyl groups, can form hydrogen bonds with the nitrogen and oxygen atoms present in the azo dye structure. orientjchem.org
Pore Filling: The porous structure of many adsorbents allows dye molecules to diffuse into the pores, where they are physically trapped. The rate of adsorption can be controlled by either film diffusion (mass transfer from the bulk solution to the adsorbent surface) or intraparticle diffusion (diffusion within the pores of the adsorbent). researchgate.net Studies have shown that both film diffusion and intraparticle diffusion can be rate-limiting steps. researchgate.net
Physisorption: Van der Waals forces can also contribute to the adsorption process. orientjchem.org
Effect of pH and Ionic Strength on Adsorption Efficiency
The efficiency of the adsorption process is highly dependent on the chemical environment, particularly the pH and ionic strength of the solution.
Effect of pH: The pH of the aqueous solution is a critical parameter influencing the adsorption of anionic dyes. Generally, a lower pH (acidic conditions) enhances the adsorption of anionic dyes. researchgate.netorientjchem.org This is because at low pH, the surface of many adsorbents becomes protonated, acquiring a positive charge that attracts the anionic dye molecules. orientjchem.org For example, the adsorption of Direct Orange 34 onto a raw halloysite-rich clay was found to be favorable at acidic pH. researchgate.net Similarly, the adsorption of Methyl Orange onto wheat bran increased as the pH decreased, with optimal removal observed between pH 2 and 6.3. orientjchem.org Conversely, at higher pH values, the adsorbent surface tends to be negatively charged, leading to electrostatic repulsion and a decrease in adsorption efficiency. orientjchem.org
Effect of Ionic Strength: The presence of salts in the wastewater can also affect dye adsorption. An increase in ionic strength can have a dual effect. It can either lead to a screening effect, where the salt ions compete with the dye molecules for adsorption sites, thereby reducing adsorption. Alternatively, an increase in ionic strength can compress the electrical double layer at the adsorbent-solution interface, which may reduce the electrostatic repulsion between the negatively charged adsorbent surface (at higher pH) and the anionic dye, potentially increasing adsorption. The specific effect depends on the nature of the adsorbent, the dye, and the salt present.
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). researchgate.net
Fenton and Photo-Fenton Processes
The Fenton and photo-Fenton processes are effective AOPs for the degradation of recalcitrant organic compounds like azo dyes.
The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. researchgate.net This process is typically most effective at an acidic pH, often around 3. knepublishing.com The degradation rate of dyes like Acid Orange 8 has been shown to increase with increasing concentrations of Fe²⁺. researchgate.net
The photo-Fenton process is an enhancement of the Fenton process where the reaction is irradiated with UV or visible light. This irradiation promotes the photoreduction of ferric ions (Fe³⁺) back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. rsc.orgnih.gov This leads to a significantly faster and more complete degradation of the dye. For instance, the degradation of a model azo dye mixture was achieved in 70 minutes with the photo-Fenton reaction, while complete mineralization took 180 minutes. rsc.org The efficiency of the photo-Fenton process is influenced by factors such as the initial concentrations of H₂O₂ and Fe²⁺, as well as the pH of the solution. derpharmachemica.comresearchgate.net
Interactive Data Table: Comparison of Fenton and Photo-Fenton Processes for Azo Dye Degradation
| Process | Dye | Key Findings | Reference |
| Fenton | Acid Orange 8 | Degradation rate increases with Fe²⁺ concentration. | researchgate.net |
| Photo-Fenton | Acid Orange 8 | More efficient than Fenton process alone. | derpharmachemica.com |
| Electro-Fenton | C.I. Direct Red 80 | Effective for dye degradation and pollutant load elimination. | knepublishing.com |
| Photo-Fenton | Azo Dye Mixture | Complete decolorization in 70 min; complete mineralization in 180 min. | rsc.org |
| Photo-Fenton | Methyl Orange | Degradation is an acid-driven process, with higher efficiency at pH 3. | nih.gov |
Photocatalytic Degradation (e.g., using TiO₂, Perovskites)
Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor catalysts, such as titanium dioxide (TiO₂) and perovskite materials, to break down organic pollutants in the presence of light. While specific studies on C.I. Direct Orange 8 are scarce, research on the closely related Acid Orange 8 demonstrates the viability of this technology.
A study on the degradation of Acid Orange 8 employed a novel composite hydrogel of chitin (B13524) and polyacrylamide embedded with iron(III) oxide (Fe₂O₃), a semiconductor with photocatalytic properties. The presence of the hydrogel matrix enhanced the synergistic effects of adsorption and photodegradation. researchgate.net The addition of hydrogen peroxide further accelerated the degradation process by generating a greater number of hydroxyl radicals, which are highly reactive and effective in breaking down the dye molecules into less harmful substances like CO₂ and H₂O. researchgate.net In this hybrid system, the Fe₂O₃ alone only degraded about 15% of the dye after 100 minutes of light exposure, highlighting the importance of the composite material in enhancing the degradation efficiency. researchgate.net
Similarly, nanocomposites of TiO₂ with other metal oxides, like magnetite (Fe₃O₄), have been shown to be effective in degrading other orange dyes, such as Orange G. researchgate.net These composites can be engineered to have a smaller bandgap, allowing them to be activated by visible light, which constitutes a larger portion of the solar spectrum compared to UV light. researchgate.net
Detailed research findings on a related orange dye are presented in the table below:
| Catalyst System | Target Dye | Light Source | Degradation Efficiency | Key Findings |
| Chitin-polyacrylamide/Fe₂O₃ hydrogel | Acid Orange 8 | UV Light | Not specified | The composite hydrogel significantly enhanced the degradation of Acid Orange 8 through synergistic adsorption and photodegradation. The addition of H₂O₂ further accelerated the process. researchgate.net |
| TiO₂/Fe₃O₄ nanocomposite | Orange G | Solar Simulator | Not specified | The nanocomposite with a higher Fe₃O₄ content exhibited the best photocatalytic activity under visible light due to a smaller crystallite size and reduced bandgap. researchgate.net |
| Sn-doped TiO₂ | Methyl Orange | UV Light | ~90% after 3 hours | Tin-doped TiO₂ powders demonstrated high degradation efficiencies for methyl orange. researchgate.net |
Ozonation and Peroxone Processes
Ozonation is a chemical water treatment method that uses ozone (O₃), a powerful oxidizing agent, to break down organic pollutants. The peroxone process is an enhancement of ozonation where hydrogen peroxide (H₂O₂) is added to generate even more reactive hydroxyl radicals.
The table below summarizes findings for the ozonation of a related direct dye:
| Treatment Process | Target Dye | Optimal pH | Key Findings |
| Ozonation with sonolysis | C.I. Direct Red 23 | 8.0 | The combined process was highly effective for decolorization and degradation. The reaction followed pseudo-first-order kinetics. nih.gov |
| Ozonation | C.I. Reactive Red 120 | Not specified | Dye impurities were found to affect the ozonation efficiency and the biodegradability of the by-products. researchgate.net |
Electrochemical Oxidation Methods
Electrochemical oxidation involves the degradation of pollutants at the surface of an anode through direct electron transfer or by reaction with electrochemically generated oxidants. This method has been successfully applied to various dye classes, including azo dyes similar in structure to C.I. Direct Orange 8.
For monoazo dyes like Orange II, the electrochemical process typically involves a two-step reduction mechanism, first forming a hydrazo intermediate and then cleaving the N-N bond to produce aromatic amines. nih.gov The efficiency of electrochemical oxidation is influenced by several factors, including the electrode material, the pH of the solution, and the presence of supporting electrolytes. nih.gov For instance, the reduction of azo bonds is generally more favorable in acidic conditions. nih.gov Advanced electrode materials, such as electrochemically reduced graphene oxide grafted with platinum nanoparticles, have demonstrated superior electrocatalytic activity and sensitivity for the detection and potential degradation of orange dyes. nih.gov
Hybrid AOPs and Their Synergistic Effects
Hybrid Advanced Oxidation Processes (AOPs) combine two or more AOPs to enhance the degradation of recalcitrant pollutants through synergistic effects. These combinations can lead to higher degradation rates, more complete mineralization, and potentially lower operating costs.
An example of a hybrid AOP is the combination of adsorption and photocatalysis, as demonstrated in the treatment of Acid Orange 8 using a Fe₂O₃-loaded hydrogel. researchgate.net The hydrogel first adsorbs the dye molecules, concentrating them near the photocatalytic surface of the Fe₂O₃ particles. This proximity enhances the efficiency of the photocatalytic degradation under UV light. The study confirmed that the synergistic effect of adsorption and photodegradation within the hydrogel matrix was crucial for the enhanced removal of the dye. researchgate.net
Another promising hybrid AOP is the combination of ozonation with sonolysis for the treatment of C.I. Direct Red 23, which showed a higher efficacy than either process alone. nih.gov
Optimization of AOP Parameters (e.g., pH, Catalyst Concentration, Time)
The efficiency of Advanced Oxidation Processes is highly dependent on the optimization of various operational parameters, including pH, catalyst concentration, and reaction time.
pH: The pH of the wastewater can significantly influence the surface charge of the catalyst and the dye molecule, thereby affecting adsorption and the generation of reactive oxygen species. For the electrochemical reduction of azo dyes, acidic conditions are generally more favorable. nih.gov In the case of ozonation of C.I. Direct Red 23, the optimal pH was found to be 8.0. nih.gov
Time: The contact time between the pollutant and the catalyst under the chosen conditions determines the extent of degradation. Kinetic studies are essential to determine the time required to achieve the desired level of removal. For instance, the degradation of C.I. Direct Red 23 by ozonation and sonolysis was found to follow pseudo-first-order kinetics. nih.gov
Membrane Filtration and Separation Techniques
Membrane filtration technologies, such as nanofiltration and reverse osmosis, are physical separation processes that can effectively remove dyes from wastewater. These methods use semi-permeable membranes to retain dye molecules while allowing water to pass through. While specific studies on C.I. Direct Orange 8 are not prevalent, membrane filtration is a widely applied technology for the treatment of textile effluents containing various types of dyes. The effectiveness of membrane filtration is often integrated with other treatment processes, such as AOPs, to achieve a higher quality of treated water.
Bioremediation Approaches in Wastewater Treatment
Bioremediation utilizes microorganisms, such as bacteria and fungi, to break down hazardous substances into less toxic or non-toxic compounds. This approach is considered environmentally friendly and cost-effective.
While there is no specific literature on the bioremediation of C.I. Direct Orange 8, research on the closely related azo dye, Direct Orange 16, has demonstrated the potential of this technology. A bacterial strain, identified as Micrococcus luteus strain SSN2, was able to decolorize Direct Orange 16 with 96% efficiency under optimized conditions. researchgate.net The biodegradation was confirmed to occur through the reduction of the azo bond, a common mechanism for the bacterial breakdown of azo dyes. researchgate.net Phytotoxicity tests showed that the degradation products were less toxic than the original dye. researchgate.net
The table below summarizes the findings for the bioremediation of a related direct orange dye:
| Microorganism | Target Dye | Degradation Efficiency | Key Findings |
| Micrococcus luteus strain SSN2 | Direct Orange 16 | 96% | The bacterium effectively decolorized the dye by reducing the azo bond. The degradation products exhibited lower toxicity. researchgate.net |
Regeneration and Reusability of Remediation Materials
The economic viability and environmental sustainability of any water treatment technology are critically dependent on the ability to regenerate and reuse the materials employed for remediation. For the removal of C.I. Direct Orange 8, disodium (B8443419) salt, and analogous azo dyes, significant research has been dedicated to evaluating the reusability of various adsorbents and catalysts. The capacity for multiple cycles of adsorption-desorption or catalytic degradation without a significant loss of efficiency is a key performance indicator.
The regeneration process aims to restore the active sites of the remediation material by removing the adsorbed dye molecules. Common methods include thermal treatment, chemical elution using acids, bases, or organic solvents, and advanced oxidation processes. The choice of regeneration method depends on the nature of the adsorbent/catalyst and the adsorbate.
Research findings have demonstrated promising reusability for several materials in the removal of direct orange dyes and other similar compounds. For instance, nano-zero-valent copper (nZVC) has shown potential for sustained performance over multiple cycles.
A study on the removal of Direct Orange 26 using Ficus nano-zero-valent copper (Ficus-nZVCu) highlighted its excellent reusability. The regenerated adsorbent maintained good adsorption capability even after five recycling rounds. researchgate.net While the specific removal percentages for each cycle were not detailed in the abstract, the study confirms the material's stability and potential for long-term use. researchgate.net
In another study, nano zero-valent copper (nZVC) was tested for its reusability in degrading dye wastewater. The material was successfully used for four cycles and demonstrated up to 70% chemical oxygen demand (COD) removal, indicating its potential for repeated application in wastewater treatment. icm.edu.pl
The following table summarizes research findings on the reusability of various materials for the removal of direct orange and similar azo dyes.
Table 1: Regeneration and Reusability of Remediation Materials for Direct Dyes
| Remediation Material | Target Dye | Regeneration Method | Number of Cycles | Observations |
|---|---|---|---|---|
| Ficus nano zero valent copper (Ficus-nZVCu) | Direct Orange 26 | Not specified in abstract | 5 | Maintained good adsorption capability. researchgate.net |
| Nano zero-valent copper (nZVC) | Dye Wastewater | Not specified in abstract | 4 | Achieved up to 70% COD removal. icm.edu.pl |
It is important to note that while data specifically for C.I. Direct Orange 8, disodium salt, is limited in publicly available literature, the results for structurally similar dyes like Direct Orange 26 provide valuable insights into the potential for regeneration and reuse of remediation materials. The stability and sustained performance of these materials are crucial for their practical and economical application in treating industrial effluents containing such dyes.
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques (e.g., HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of C.I. Direct Orange 8 and other similar azo dyes. bioline.org.br Its high resolution and sensitivity make it ideal for analyzing complex mixtures.
Typically, a reverse-phase HPLC (RP-HPLC) method is employed, where a non-polar stationary phase is used with a polar mobile phase. For the analysis of sulfonated azo dyes like C.I. Direct Orange 8, a C18 column is a common choice. bioline.org.br The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate) and an organic solvent (like methanol (B129727) or acetonitrile). bioline.org.brthermofisher.com A gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of the dye from impurities and potential degradation products. bioline.org.br
Detection is commonly performed using a UV-Vis or a Diode Array Detector (DAD). The selection of the detection wavelength is critical for sensitivity and is typically set at the maximum absorbance wavelength (λmax) of the dye in the UV-Vis spectrum. For C.I. Direct Orange 8, which is a red-light orange dye, the λmax would be in the visible range. worlddyevariety.com
Table 1: Illustrative HPLC Parameters for Azo Dye Analysis
| Parameter | Typical Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1 M Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | DAD at λmax of the dye |
| Column Temperature | 30 °C |
This table presents a generalized set of parameters and may require optimization for the specific analysis of C.I. Direct Orange 8.
Spectrophotometric Methods for Monitoring Degradation and Concentration
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for determining the concentration of C.I. Direct Orange 8 in aqueous solutions and for monitoring its degradation. This technique is based on the principle that the dye absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration (Beer-Lambert Law).
To determine the concentration of C.I. Direct Orange 8, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the dye's maximum absorbance wavelength (λmax). The absorbance of the unknown sample is then measured, and its concentration is determined from the calibration curve. The λmax for C.I. Direct Orange 8 is typically in the orange region of the visible spectrum.
This method is particularly useful for tracking the decolorization of the dye during degradation studies, for example, in wastewater treatment processes. As the dye molecule is broken down, its chromophoric structure is destroyed, leading to a decrease in absorbance at its λmax.
Advanced hyphenated techniques (e.g., LC-MS) for Metabolite Identification
LC-MS combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. The HPLC separates the complex mixture of the parent dye and its degradation products. The eluent from the HPLC column is then introduced into the mass spectrometer. epa.gov
The mass spectrometer ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z). This provides the molecular weight of the parent dye and its various metabolites. For further structural elucidation, tandem mass spectrometry (MS/MS) can be employed. laborindo.comresearchgate.net In MS/MS, specific ions of interest are selected and fragmented, and the resulting fragment ions provide valuable information about the molecule's structure.
While specific studies on the metabolites of C.I. Direct Orange 8 are not widely published, research on other azo dyes has shown that degradation often involves the cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines. mdpi.com
Table 2: Potential Metabolites of C.I. Direct Orange 8 for LC-MS Analysis
| Compound Name | Chemical Formula |
| 4-(4-Aminophenyl)benzenamine | C12H12N2 |
| 2-Hydroxybenzoic acid | C7H6O3 |
| 4-Aminonaphthalene-1-sulfonic acid | C10H9NO3S |
This table lists potential initial degradation products based on the manufacturing methods of C.I. Direct Orange 8. worlddyevariety.com The actual metabolites formed would depend on the specific degradation process.
Development of Sensors and Biosensors for Environmental Monitoring
There is a growing interest in the development of sensors and biosensors for the rapid, on-site, and continuous monitoring of dyes like C.I. Direct Orange 8 in environmental samples. nih.gov These devices offer advantages over traditional laboratory-based methods in terms of speed, portability, and ease of use.
Electrochemical Sensors:
Electrochemical sensors detect changes in the electrical properties of an electrode surface upon interaction with the target analyte. For azo dyes, the electroactive azo group can be either oxidized or reduced at an electrode, generating a measurable current that is proportional to the dye's concentration. researchgate.netresearchgate.netbvsalud.org Various modifications to the electrode surface, such as the use of nanomaterials (e.g., graphene, carbon nanotubes) or specific polymers, can enhance the sensitivity and selectivity of these sensors. researchgate.netiieta.org
Biosensors:
Biosensors are analytical devices that combine a biological recognition element with a transducer. For the detection of azo dyes, enzymes such as azoreductases or laccases can be used as the biological component. mdpi.com When the enzyme interacts with the azo dye, it catalyzes a reaction that produces a measurable signal (e.g., a change in color, fluorescence, or an electrical current). These biosensors hold promise for the highly specific and sensitive detection of azo dyes in complex environmental matrices. nih.gov
While the development of sensors specifically for C.I. Direct Orange 8 is not extensively reported, the principles and technologies developed for other azo dyes are readily applicable. chemrxiv.orgresearchgate.net Future research in this area is expected to lead to the availability of dedicated sensors for this compound.
Theoretical and Computational Studies
Quantum Chemical Calculations (e.g., DFT) on Molecular Properties and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable for elucidating the fundamental molecular properties and reactivity of azo dyes like C.I. Direct Orange 8. While specific DFT studies exclusively focused on C.I. Direct Orange 8 are not extensively reported in publicly available literature, the principles and methodologies are well-established through research on structurally similar azo dyes. researchgate.netnih.gov
Key molecular properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter that influences the molecule's stability, reactivity, and color. A smaller energy gap generally implies higher reactivity and a shift in absorption towards longer wavelengths (i.e., deeper color).
Furthermore, DFT can be used to compute various reactivity descriptors that provide a quantitative measure of the molecule's chemical behavior. These descriptors, based on the conceptual framework of DFT, help in predicting the sites within the molecule that are most susceptible to electrophilic or nucleophilic attack.
| Reactivity Descriptor | Significance for C.I. Direct Orange 8 |
| Chemical Potential (μ) | Indicates the tendency of electrons to escape from the molecule. |
| Hardness (η) | Measures the resistance to change in electron distribution. |
| Softness (S) | The reciprocal of hardness, indicating the ease of electron transfer. |
| Electrophilicity Index (ω) | Quantifies the ability of the molecule to accept electrons. |
| Fukui Functions | Identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. |
This table is generated based on established principles of conceptual DFT and its application to organic molecules.
For C.I. Direct Orange 8, the azo linkages (-N=N-) and the substituted aromatic rings are expected to be key regions of reactivity. The amino and hydroxyl groups on the naphthalene (B1677914) and benzene (B151609) rings, respectively, also significantly influence the electronic distribution and reactivity of the entire molecule.
Molecular Modeling of Dye-Substrate Interactions
The effectiveness of a direct dye like C.I. Direct Orange 8 is contingent on its ability to bind strongly to the substrate, which is typically cellulose (B213188) in the case of cotton fibers. Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating these interactions at an atomic level.
Molecular Docking can be employed to predict the preferred binding orientation of the C.I. Direct Orange 8 molecule on the surface of a cellulose model. This method involves generating a multitude of possible binding poses and scoring them based on the interaction energy. The results can reveal the specific amino acid residues or functional groups on the cellulose surface that are critical for binding.
Molecular Dynamics (MD) simulations offer a more dynamic picture of the dye-substrate interaction. In an MD simulation, the atoms of the dye and the cellulose substrate are allowed to move over time according to the principles of classical mechanics. This allows for the study of the conformational changes that both the dye and the substrate undergo upon binding, as well as the calculation of the binding free energy, which is a measure of the strength of the interaction.
For C.I. Direct Orange 8, its long, planar structure is thought to be advantageous for maximizing contact with the linear cellulose polymer chains. The presence of sulfonate groups, while primarily for water solubility, can also participate in hydrogen bonding with the hydroxyl groups of cellulose.
| Interaction Type | Potential Contribution to C.I. Direct Orange 8 - Cellulose Binding |
| Van der Waals Forces | Significant due to the large surface area of the dye molecule. |
| Hydrogen Bonding | Likely to occur between the azo, amino, hydroxyl, and sulfonate groups of the dye and the hydroxyl groups of cellulose. |
| π-π Stacking | Possible between the aromatic rings of the dye and the pyranose rings of cellulose, although less common. |
This table is a conceptual representation of the likely interactions based on the chemical structures of C.I. Direct Orange 8 and cellulose.
Simulation of Degradation Pathways and Reaction Intermediates
The environmental impact of azo dyes is a significant concern, and computational simulations are playing an increasingly important role in understanding their degradation pathways. The breakdown of C.I. Direct Orange 8 can occur through various physical, chemical, and biological processes, leading to the formation of various intermediates, some of which may be more toxic than the parent dye. mdpi.com
Computational methods can be used to simulate these degradation processes and identify the likely reaction intermediates. For instance, the reductive cleavage of the azo bond is a common initial step in the anaerobic degradation of azo dyes. mdpi.comnih.gov This process leads to the formation of aromatic amines. For C.I. Direct Orange 8, this would result in the formation of 4-aminonaphthalene-1-sulfonic acid and 5-amino-2-hydroxybenzoic acid from the cleavage of one azo bond, and further complex amines from the second.
Quantum mechanics/molecular mechanics (QM/MM) methods are particularly well-suited for simulating chemical reactions in complex environments, such as an enzyme's active site or in solution. In a QM/MM simulation, the part of the system where the reaction is occurring (e.g., the azo bond and its immediate surroundings) is treated with a high-level quantum mechanical method, while the rest of the system (e.g., the solvent or the protein) is treated with a more computationally efficient molecular mechanics force field.
Simulations can also investigate oxidative degradation pathways, such as those initiated by hydroxyl radicals in advanced oxidation processes. These simulations can map out the potential sites of radical attack on the dye molecule and predict the subsequent bond-breaking and rearrangement reactions.
Predictive Models for Environmental Fate and Behavior
Predicting the environmental fate and behavior of a chemical like C.I. Direct Orange 8 is essential for assessing its potential risks. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a molecule with its biological activity or physical properties. nih.govresearchgate.net
These models are built using a dataset of chemicals with known properties and can then be used to predict the properties of new or untested chemicals. For C.I. Direct Orange 8, QSAR/QSPR models could be used to predict a range of environmental parameters:
| Environmental Parameter | Significance for C.I. Direct Orange 8 |
| Biodegradability | Predicts the likelihood and rate of degradation by microorganisms. |
| Toxicity | Estimates the potential harm to aquatic organisms and other species. nih.gov |
| Bioaccumulation | Predicts the tendency of the dye to accumulate in the tissues of living organisms. |
| Adsorption to soil and sediment | Determines the mobility of the dye in the environment. |
While specific predictive models for C.I. Direct Orange 8 are not widely published, general QSAR models for azo dyes can provide valuable estimations. researchgate.net These models typically use a set of molecular descriptors, which are numerical representations of the chemical structure, to make their predictions. These descriptors can be calculated from the 2D or 3D structure of the molecule and can encode information about its size, shape, electronic properties, and lipophilicity.
The development and application of these predictive models are crucial for regulatory purposes and for the design of new dyes with improved environmental profiles.
Future Research Directions and Emerging Trends
Development of Sustainable Synthesis Routes
The traditional synthesis of C.I. Direct Orange 8 involves the diazotization of benzidine (B372746), a known human carcinogen. epa.govnih.gov This has prompted a significant push towards the development of greener and more sustainable synthetic methodologies for azo dyes. Future research is centered on eliminating the use of hazardous precursors and minimizing the environmental footprint of the manufacturing process.
One promising avenue is the replacement of carcinogenic intermediates like benzidine with safer alternatives. Research into the synthesis of azo dyes from less toxic aromatic amines is a key focus. Furthermore, the use of environmentally benign catalysts and reaction media is a significant trend. For instance, studies have demonstrated the successful synthesis of azo dyes using alginic acid, a biodegradable polysaccharide from brown algae, as a substitute for hazardous mineral acids like HCl and H2SO4 in diazotization reactions. digitellinc.com This approach not only reduces the environmental toxicity associated with strong acids but also offers a renewable resource-based alternative. digitellinc.com
Another area of active development is the use of solid acid catalysts, which can be easily recovered and reused, thereby minimizing waste. Nano silica (B1680970) supported boron trifluoride (nano BF3·SiO2) has been shown to be an efficient and reusable catalyst for the synthesis of azo dyes under solvent-free conditions at room temperature. researchgate.net Similarly, sulfonic acid functionalized magnetic Fe3O4 nanoparticles have been employed as a recyclable catalyst for azo dye synthesis via a grinding method, which avoids the need for toxic solvents and operates under mild conditions. rsc.orgresearchgate.net These solvent-free and catalyst-recycling approaches represent a significant step towards a more sustainable production of azo dyes, a trend that will undoubtedly influence the future manufacturing of compounds like C.I. Direct Orange 8.
Novel Applications in Smart Materials and Functional Textiles
Beyond its traditional role as a colorant, the inherent chemical structure of C.I. Direct Orange 8, particularly its azo linkage (-N=N-), offers potential for its use in advanced, functional materials. The azo group is known to be responsive to various external stimuli, including light, pH, and temperature, which makes it a candidate for the development of "smart" materials. rsc.org
Future research will likely explore the incorporation of C.I. Direct Orange 8 and similar azo dyes into polymer matrices to create stimuli-responsive materials. nih.govresearchgate.net These materials could have applications in a range of fields, from sensors and actuators to drug delivery systems. For example, the photo-isomerization capability of the azobenzene (B91143) unit can be harnessed to create materials that change shape or color upon exposure to specific wavelengths of light. rsc.orgnih.gov This could lead to the development of light-activated switches or optical data storage systems.
In the realm of textiles, research is moving beyond simple coloration to the creation of functional fabrics. By covalently bonding or embedding dyes like C.I. Direct Orange 8 into textile fibers, it may be possible to impart novel properties to the fabric. For instance, the incorporation of certain heterocyclic moieties into azo dye structures has been shown to confer biological activities, such as antibacterial and antifungal properties. nih.gov Future studies could investigate the modification of C.I. Direct Orange 8 to include such functionalities, leading to the development of textiles that are not only colored but also antimicrobial, UV-protective, or even capable of indicating changes in the environment through colorimetric responses.
Integration of Remediation Technologies for Comprehensive Wastewater Treatment
The treatment of wastewater containing azo dyes like C.I. Direct Orange 8 is a significant environmental challenge due to their resistance to degradation. mdpi.com While various physical, chemical, and biological treatment methods exist, future trends point towards the integration of multiple technologies to achieve complete and efficient remediation.
Advanced Oxidation Processes (AOPs), which utilize highly reactive hydroxyl radicals to break down organic pollutants, are a key area of research. mdpi.comresearchgate.net However, AOPs alone may not lead to complete mineralization of the dye molecules. nih.gov A significant emerging trend is the development of hybrid or integrated systems that combine different treatment modalities. For example, coupling electrochemical oxidation with biological treatment has shown great promise. nih.gov In this approach, the electrochemical step partially degrades the complex dye molecule, breaking the azo bond and increasing its biodegradability. nih.gov The resulting intermediates can then be more readily mineralized by microorganisms in a subsequent biological treatment stage. nih.gov
Future research will focus on optimizing these integrated systems for the specific degradation of benzidine-based dyes. This includes the selection of appropriate microbial consortia capable of degrading the aromatic amines formed during the initial breakdown of the dye. nih.gov The goal is to create a closed-loop system where the dye is completely broken down into non-toxic end products like water and carbon dioxide, ensuring a truly comprehensive wastewater treatment solution. mdpi.comnih.gov
In-depth Studies on Environmental Transformation Products
A critical aspect of understanding the full environmental impact of C.I. Direct Orange 8 is the identification and characterization of its transformation products. The reductive cleavage of the azo bond, a common step in both biological and chemical degradation processes, can lead to the formation of aromatic amines. nih.govresearchgate.net In the case of C.I. Direct Orange 8, this can release the carcinogenic precursor, benzidine. nih.govnih.gov
While the initial breakdown products are of primary concern, a deeper understanding of the entire degradation pathway is necessary. Future research will need to employ sophisticated analytical techniques to identify the full spectrum of intermediate and final transformation products that are formed under various environmental conditions (e.g., anaerobic, aerobic, photolytic). Studies on other benzidine-based dyes have shown biotransformation into intermediates like 4-aminobiphenyl, which are also of toxicological concern. nih.govresearchgate.net
In-depth studies will likely involve a combination of laboratory experiments simulating different environmental compartments (e.g., sediment-water systems) and field monitoring. sciepub.com The goal is to build comprehensive degradation models that can predict the fate and transport of C.I. Direct Orange 8 and its byproducts in the environment. This knowledge is essential for conducting accurate environmental risk assessments and for developing remediation strategies that target not only the parent dye but also its potentially more toxic transformation products.
Advanced Analytical Approaches for Trace Level Detection
The ability to detect and quantify C.I. Direct Orange 8 and its transformation products at very low concentrations is crucial for environmental monitoring and for assessing the efficacy of treatment processes. Future research in this area will focus on the development of more sensitive, selective, and rapid analytical methods.
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful techniques that are becoming the gold standard for the analysis of organic micropollutants, including dyes and their metabolites. shimadzu.comresearchgate.netresearchgate.netnih.gov These methods offer high sensitivity and specificity, allowing for the unambiguous identification and quantification of target compounds in complex environmental matrices like water and sediment. Future work will likely involve the development of optimized LC-MS/MS methods specifically for C.I. Direct Orange 8 and its known degradation products.
Another emerging trend is the development of novel sample preparation techniques to pre-concentrate the analytes from large volumes of water, thereby lowering the limits of detection. thermofisher.comthermofisher.com Furthermore, there is growing interest in the development of rapid screening methods and in-situ sensors for real-time monitoring. These could include electrochemical sensors or biosensors that are designed to be highly selective for azo dyes or their aromatic amine byproducts. Such advanced analytical tools will be indispensable for ensuring the safety of water resources and for verifying the complete removal of C.I. Direct Orange 8 and its harmful derivatives from the environment.
Q & A
Q. What are the key physicochemical properties of C.I. Direct Orange 8, disodium salt, and how are they characterized in academic studies?
this compound, is an azo dye with a sulfonated aromatic structure. Key properties include:
- Molecular formula : Based on analogous azo dyes (e.g., Orange G: C₁₆H₁₁N₂NaO₄S), similar sulfonated structures are expected .
- Solubility : Typically water-soluble due to sulfonate groups, though exact data may require empirical determination via gravimetric analysis or UV-Vis spectroscopy .
- Spectroscopic characterization : UV-Vis absorption maxima (~450–500 nm for azo dyes) and FT-IR for functional group identification (e.g., -N=N-, -SO₃⁻) are standard methods .
Q. What experimental protocols are recommended for synthesizing and purifying this compound?
Synthesis of azo dyes like C.I. Direct Orange 8 typically involves:
Diazotization : Reacting an aromatic amine (e.g., aniline derivative) with nitrous acid (HNO₂) under acidic conditions (0–5°C).
Coupling : Reacting the diazonium salt with a naphthol or sulfonated aromatic compound in alkaline media.
Q. Critical Considerations :
- Monitor pH and temperature rigorously to avoid side reactions (e.g., hydrolysis of diazonium salts).
- Use TLC or NMR to confirm intermediate formation .
Advanced Research Questions
Q. How do environmental factors (pH, light, oxidants) influence the stability of this compound, and what analytical methods detect degradation products?
- pH effects : Azo bonds (-N=N-) hydrolyze under strong acidic or alkaline conditions, forming aromatic amines. Use buffered solutions and monitor via UV-Vis spectral shifts .
- Photodegradation : UV irradiation cleaves azo bonds, generating sulfonated intermediates. LC-MS or GC-MS identifies fragments like sulfanilic acid .
- Oxidative degradation : Advanced oxidation processes (e.g., H₂O₂/UV) break down the dye into smaller organics or mineralize it. Track via COD/TOC analysis .
Data Contradiction Alert : Stability data for similar dyes (e.g., Xylenol Orange) suggest high thermal stability but lack acute toxicity profiles, necessitating independent validation .
Q. What strategies resolve contradictions in reported toxicity data for azo dyes like this compound?
- In vitro assays : Use Ames tests (mutagenicity) and cytotoxicity assays (e.g., MTT on human cell lines) to assess metabolic byproducts (e.g., aromatic amines) .
- Cross-study validation : Compare data from OECD-compliant studies (e.g., acute toxicity LD₅₀) with computational models (QSAR) to address gaps .
Example Conflict : While some azo dyes show low acute toxicity (e.g., Orange G), others (e.g., C.I. Direct Red 28) are carcinogenic. Always test specific derivatives .
Q. How can researchers optimize adsorption studies for this compound in wastewater treatment applications?
- Isotherm modeling : Compare Langmuir (monolayer) vs. Freundlich (heterogeneous surface) models using batch adsorption data.
- Kinetic studies : Pseudo-second-order models often fit azo dye adsorption onto clays or activated carbon .
- Regeneration protocols : Test eluents (e.g., NaOH/ethanol) for adsorbent reuse without structural degradation .
Q. Table 1. Example Adsorption Parameters for Azo Dyes
| Adsorbent | Qₘₐₓ (mg/g) | pH Optimum | Reference |
|---|---|---|---|
| Activated Carbon | 120–180 | 2–4 | |
| Chitosan Beads | 80–100 | 6–8 |
Methodological Gaps and Recommendations
- Toxicity data : No acute toxicity data for C.I. Direct Orange 8 are available in the reviewed evidence. Prioritize OECD 423/GLP-compliant testing .
- Advanced characterization : Apply XPS or Raman spectroscopy to study surface interactions in adsorption studies .
Note : Replace placeholder methodologies with compound-specific protocols once experimental data are generated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
